molecular formula C16H17N3O3 B1239647 4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide CAS No. 53032-89-6

4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide

Cat. No.: B1239647
CAS No.: 53032-89-6
M. Wt: 299.32 g/mol
InChI Key: JRXLYNKDAPFVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide is a chemical compound with the molecular formula C16H17N3O3. It is known for its unique structure, which includes a benzamide core substituted with carbamimidoyl and dimethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3,4-dimethoxyaniline with benzoyl chloride to form N-(3,4-dimethoxyphenyl)benzamide.

    Introduction of the Carbamimidoyl Group: The benzamide derivative is then treated with cyanamide under acidic conditions to introduce the carbamimidoyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbamimidoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its action depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

    4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide: Unique due to its specific substitution pattern and functional groups.

    N-(3,4-dimethoxyphenyl)benzamide: Lacks the carbamimidoyl group, resulting in different chemical properties.

    4-carbamimidoyl-N-phenylbenzamide: Similar structure but without the methoxy groups on the phenyl ring.

Uniqueness

This compound stands out due to its combination of carbamimidoyl and dimethoxyphenyl groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

53032-89-6

Molecular Formula

C16H17N3O3

Molecular Weight

299.32 g/mol

IUPAC Name

4-carbamimidoyl-N-(3,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C16H17N3O3/c1-21-13-8-7-12(9-14(13)22-2)19-16(20)11-5-3-10(4-6-11)15(17)18/h3-9H,1-2H3,(H3,17,18)(H,19,20)

InChI Key

JRXLYNKDAPFVHG-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=N)N)OC

53032-89-6

Synonyms

4-amidinobenzoic acid 3',4'-dimethoxyanilide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.